molecular formula C6H9ClN2S B2873865 2-Tert-butyl-5-chloro-1,3,4-thiadiazole CAS No. 77822-86-7

2-Tert-butyl-5-chloro-1,3,4-thiadiazole

Cat. No.: B2873865
CAS No.: 77822-86-7
M. Wt: 176.66
InChI Key: WXRKAOGJPGTSMQ-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-chloro-1,3,4-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. It is characterized by the presence of a thiadiazole ring, which consists of two nitrogen atoms, one sulfur atom, and two carbon atoms. The compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.

Biochemical Analysis

Cellular Effects

Given its antioxidant properties , it may influence cell function by protecting cells from oxidative damage.

Molecular Mechanism

Its antioxidant effect suggests it may interact with biomolecules involved in oxidative stress responses .

Metabolic Pathways

Given its antioxidant properties , it may interact with enzymes or cofactors involved in oxidative stress responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5-chloro-1,3,4-thiadiazole typically involves the reaction of tert-butylamine with thiocarbonyl chloride, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-chloro-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the formation of thiols or other reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, aryl halides, and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products are substituted thiadiazoles with various functional groups replacing the chlorine atom.

    Oxidation Reactions: The major products include sulfoxides and sulfones.

    Reduction Reactions: The major products are thiols or other reduced derivatives of the compound.

Scientific Research Applications

2-Tert-butyl-5-chloro-1,3,4-thiadiazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used as an antioxidant and a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-5-chloro-1,3,4-oxadiazole: Similar in structure but contains an oxygen atom instead of sulfur.

    2-Tert-butyl-5-chloro-1,3,4-triazole: Contains an additional nitrogen atom in the ring structure.

    2-Tert-butyl-5-chloro-1,3,4-thiazole: Similar but lacks one nitrogen atom in the ring.

Uniqueness

2-Tert-butyl-5-chloro-1,3,4-thiadiazole is unique due to its specific combination of tert-butyl and chloro substituents, which confer distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds.

Properties

IUPAC Name

2-tert-butyl-5-chloro-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRKAOGJPGTSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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